molecular formula C9H18ClNO B13482787 3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride

3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride

Cat. No.: B13482787
M. Wt: 191.70 g/mol
InChI Key: WIZKFABKUMFMMU-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-oxa-7-azaspiro[35]nonane hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an oxirane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms in the ring can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-7-azaspiro[3.5]nonane oxalate
  • 1-oxa-7-azaspiro[3.5]nonane hydrochloride

Uniqueness

3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3,3-dimethyl-1-oxa-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)7-11-9(8)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H

InChI Key

WIZKFABKUMFMMU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC12CCNCC2)C.Cl

Origin of Product

United States

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